molecular formula C14H12F3N3O3 B4598713 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4598713
M. Wt: 327.26 g/mol
InChI Key: WFRXWLQWRWSDHU-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzodioxin moiety, a trifluoromethyl group, and a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various reagents to introduce the trifluoromethyl group and the pyrazole ring. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the stringent requirements of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

  • Biology: Its derivatives have been studied for their potential biological activities, such as enzyme inhibition and antibacterial properties.

  • Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases, including Alzheimer's disease and bacterial infections.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

When compared to similar compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide stands out due to its unique structure and potential applications. Similar compounds may include other benzodioxin derivatives, pyrazole derivatives, and trifluoromethyl-containing compounds. the specific combination of these functional groups in this compound provides it with distinct properties and advantages.

Comparison with Similar Compounds

  • Benzodioxin derivatives

  • Pyrazole derivatives

  • Trifluoromethyl-containing compounds

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-20-12(14(15,16)17)7-9(19-20)13(21)18-8-2-3-10-11(6-8)23-5-4-22-10/h2-3,6-7H,4-5H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRXWLQWRWSDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCCO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 6
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

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